molecular formula C17H20N4O B2984423 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 1797307-34-6

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2984423
CAS No.: 1797307-34-6
M. Wt: 296.374
InChI Key: FZYPMRAHDMLCLT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl groups and an isonicotinamide moiety

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazole-containing compounds is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor to form the 3,5-dicyclopropyl-1H-pyrazole. This can be achieved by reacting cyclopropyl-substituted hydrazines with diketones under acidic or basic conditions.

  • Alkylation: : The pyrazole ring is then alkylated with a suitable ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl group at the nitrogen atom.

  • Coupling with Isonicotinamide: : The final step involves coupling the alkylated pyrazole with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitro group (if present) on the isonicotinamide moiety, converting it to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine-substituted isonicotinamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dicyclopropyl-1H-pyrazole: Shares the pyrazole core but lacks the isonicotinamide moiety.

    Isonicotinamide: Contains the isonicotinamide group but lacks the pyrazole ring.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: Similar structure with methyl groups instead of cyclopropyl groups.

Uniqueness

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to the presence of cyclopropyl groups, which confer rigidity and potentially enhance binding affinity to biological targets. This structural feature distinguishes it from other pyrazole or isonicotinamide derivatives, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-5-7-18-8-6-14)19-9-10-21-16(13-3-4-13)11-15(20-21)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYPMRAHDMLCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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